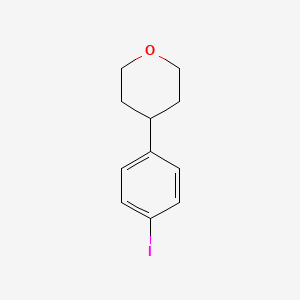
2-Chloro-3-methyl-4-phenylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-methyl-4-phenylpyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. This specific compound features a chlorine atom at the second position, a methyl group at the third position, and a phenyl group at the fourth position of the pyridine ring. The unique arrangement of these substituents imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-methyl-4-phenylpyridine can be achieved through several methods. One common approach involves the reaction of 2-chloropyridine with a suitable methylating agent, followed by the introduction of a phenyl group. The reaction conditions typically include the use of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow setup using a column packed with Raney nickel and a low boiling point alcohol like 1-propanol can be employed to produce the compound efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-3-methyl-4-phenylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like Grignard reagents or organolithium compounds in solvents such as tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Applications De Recherche Scientifique
2-Chloro-3-methyl-4-phenylpyridine has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds and heterocycles.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound is utilized in the production of fine chemicals, polymers, and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-3-methyl-4-phenylpyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in inflammatory pathways or activate receptors in the central nervous system . The exact mechanism of action varies based on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-3-methylpyridine: Lacks the phenyl group, resulting in different chemical properties and reactivity.
3-Methyl-4-phenylpyridine:
2-Chloro-4-phenylpyridine: Lacks the methyl group, leading to variations in its chemical behavior.
Uniqueness
2-Chloro-3-methyl-4-phenylpyridine is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various scientific and industrial applications, as it can participate in a wide range of chemical reactions and serve as a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C12H10ClN |
|---|---|
Poids moléculaire |
203.67 g/mol |
Nom IUPAC |
2-chloro-3-methyl-4-phenylpyridine |
InChI |
InChI=1S/C12H10ClN/c1-9-11(7-8-14-12(9)13)10-5-3-2-4-6-10/h2-8H,1H3 |
Clé InChI |
PYXULNRLPKZQID-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CN=C1Cl)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















